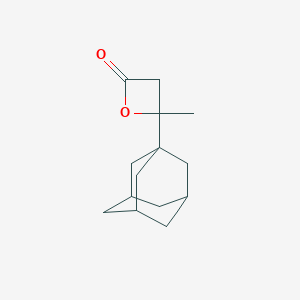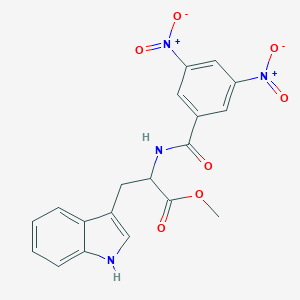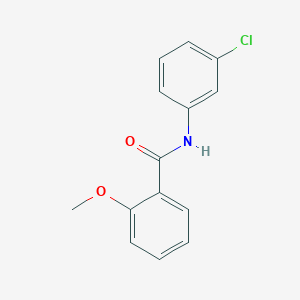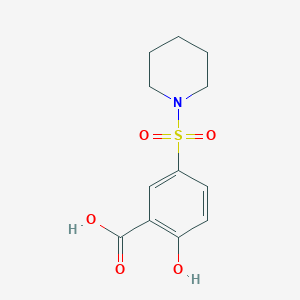![molecular formula C20H19ClN2O3 B382167 ethyl 2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B382167.png)
ethyl 2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate is a complex organic compound that features a combination of chlorobenzoyl and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate typically involves multiple steps:
Formation of 2-Chlorobenzoyl Chloride: This is achieved by reacting 2-chlorobenzoic acid with thionyl chloride.
Amidation Reaction: The 2-chlorobenzoyl chloride is then reacted with an appropriate amine to form 2-(2-chlorobenzoylamino) intermediate.
Indole Incorporation: The intermediate is further reacted with indole-3-acetic acid under suitable conditions to form the desired product.
Esterification: Finally, the carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The chloro group in the benzoyl moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the indole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Drug Development:
Industry
Polymer Synthesis: Used in the synthesis of specialized polymers with unique characteristics.
Mechanism of Action
The mechanism by which ethyl 2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate exerts its effects is largely dependent on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary but often include modulation of biochemical processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-benzoylamino)-3-(1H-indol-3-yl)-propionic acid
- 2-(2-Chloro-benzoylamino)-3-(1H-indol-3-yl)-propionic acid methyl ester
Uniqueness
The ethyl ester variant offers unique properties such as increased lipophilicity, which can enhance its bioavailability and interaction with biological membranes compared to its non-esterified or methyl ester counterparts.
Properties
Molecular Formula |
C20H19ClN2O3 |
|---|---|
Molecular Weight |
370.8g/mol |
IUPAC Name |
ethyl 2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C20H19ClN2O3/c1-2-26-20(25)18(23-19(24)15-8-3-5-9-16(15)21)11-13-12-22-17-10-6-4-7-14(13)17/h3-10,12,18,22H,2,11H2,1H3,(H,23,24) |
InChI Key |
WRWHAGKJOUUPEG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-Methylphenyl)sulfonyl]benzohydrazonoyl}phenyl 5-bromo-2-furoate](/img/structure/B382084.png)


![1-phenyl-4-(triphenylphosphoranylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione](/img/structure/B382087.png)

![bis[1-(4-methylphenyl)-1H-tetraazol-5-yl]methanimine](/img/structure/B382090.png)
![6-Chloro-11H-indolo[3,2-c]quinoline](/img/structure/B382092.png)
![1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium](/img/structure/B382095.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B382096.png)

![Diethyl 5-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B382099.png)
![2-[(2-Methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B382101.png)

![4-(dimethylamino)benzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B382109.png)
